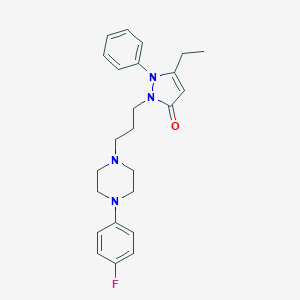
tert-Butyl (6-bromohexyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-Butyl (6-bromohexyl)carbamate and related silyl carbamates involves the transformation of amino protecting groups such as N-tert-butoxycarbonyl (Boc) into N-tert-butyldimethylsilyloxycarbonyl groups. This is achieved through treatment with tert-butyldimethylsilyl trifluoromethanesulfonate and tert-butyldimethylsilane under mild conditions, leading to high-yield production of N-ester type compounds (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure and conformational stability of tert-Butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, a related compound, have been explored through Hartree-Fock and density functional theory calculations, revealing insights into its bond lengths, angles, and vibrational frequencies, which are crucial for understanding the reactivity and stability of tert-Butyl (6-bromohexyl)carbamate (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Tert-Butyl (6-bromohexyl)carbamate's chemical reactivity includes its participation in room-temperature Pd-catalyzed amidation of aryl bromides, showcasing its utility as a versatile intermediate for synthesizing N-Boc-protected anilines, a process that can proceed efficiently at room temperature with the aid of sodium tert-butoxide (Bhagwanth et al., 2009).
Aplicaciones Científicas De Investigación
1. Chemical Synthesis and Reactions
Preparation and Reaction Mechanisms : Tert-Butyl (6-bromohexyl)carbamate is involved in various synthesis reactions. For instance, it plays a role in the preparation of compounds like tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and others via reactions like Diels-Alder reactions and hydroxy by halogen replacement reactions (Padwa, Brodney, & Lynch, 2003).
Molecular Structure and Vibrational Frequencies : The molecular structure and vibrational frequencies of tert-butyl carbamates, including variants like tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate, have been investigated through computational methods like Hartree-Fock and density functional theory (Arslan & Demircan, 2007).
2. Pharmacological Intermediates
Synthesis of Bioactive Compounds : Tert-Butyl (6-bromohexyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, its derivatives have been used in the synthesis of natural products with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Reactivity Studies : Studies on the reactivity of N-(3-thienyl)carbamates, which include tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates, have been conducted. These studies are important for understanding the preparation of compounds like thieno[3,2-b]pyrroles, which have potential pharmaceutical applications (Brugier, Outurquin, & Paulmier, 2001).
3. Polymer Science
- Synthesis of Polymerizable Antioxidants : Tert-Butyl carbamate derivatives have been synthesized and characterized for their role in stabilizing polymers against thermal oxidation. These antioxidants can copolymerize with vinyl monomers, indicating their utility in enhancing polymer stability (Pan, Liu, & Lau, 1998).
Mecanismo De Acción
Target of Action
N-Boc-6-bromohexylamine, also known as tert-Butyl (6-bromohexyl)carbamate, primarily targets the catalytic subunit of protein kinase C delta (PKCδ) . PKCδ is a protein involved in various cellular processes such as cell proliferation, differentiation, and apoptosis .
Mode of Action
N-Boc-6-bromohexylamine interacts with PKCδ and inhibits its activity . This interaction can lead to a decrease in cellular glucose uptake , indicating a potential role in glucose regulation.
Biochemical Pathways
The inhibition of PKCδ by N-Boc-6-bromohexylamine affects the glucose regulation pathway . PKCδ is involved in the regulation of glucose transport into cells. By inhibiting PKCδ, N-Boc-6-bromohexylamine can potentially influence the glucose levels within cells .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , suggesting it may have good bioavailability
Result of Action
The primary result of N-Boc-6-bromohexylamine’s action is the decrease in cellular glucose uptake . This could potentially affect the energy metabolism of cells, as glucose is a primary source of energy. The compound’s effect on glucose regulation suggests it could be used in the development of treatments for conditions related to glucose metabolism, such as diabetes .
Action Environment
The action of N-Boc-6-bromohexylamine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, its solubility in different solvents (chloroform, ethyl acetate, and methanol) suggests that the compound’s action might be influenced by the cellular environment and the presence of these solvents .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(6-bromohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQXVXILNVTMNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583411 | |
| Record name | tert-Butyl (6-bromohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromohexyl)carbamate | |
CAS RN |
142356-33-0 | |
| Record name | tert-Butyl (6-bromohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142356-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4bS,7S,8aS)-7-[(1R)-1-hydroxyprop-2-ynyl]-7-methyl-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol](/img/structure/B28114.png)
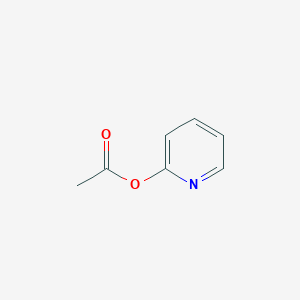
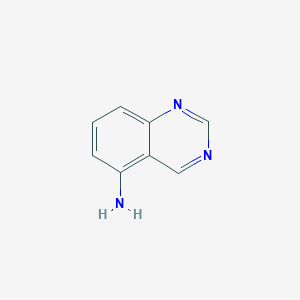
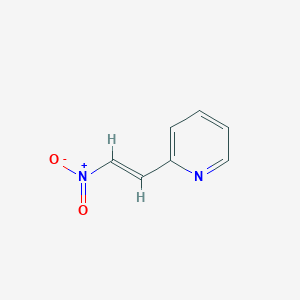
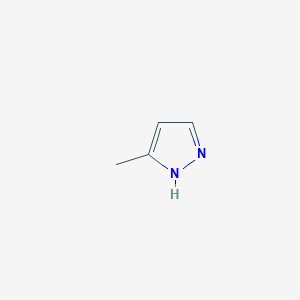
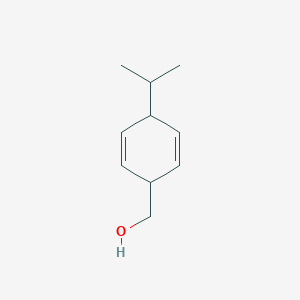




![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)
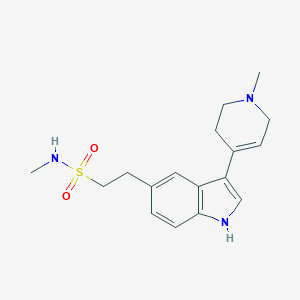
![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
